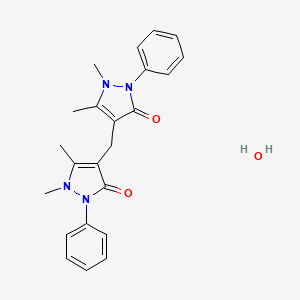
4,4'-Diantipyrylmethane 1-hydrate
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used as a chromogenic agent in spectrophotometry and extraction photometry for the determination of metals such as au (iii), ti (iv), ir, fe (iii), mo, nd, u (iv), ir, pt, and re .
Mode of Action
As a chromogenic agent, it likely interacts with its targets (specific metal ions) to produce a color change that can be measured using spectrophotometric techniques . This allows for the quantification of these metal ions in a given sample.
Result of Action
The primary result of the action of 4,4’-Diantipyrylmethane 1-hydrate is the production of a color change when it interacts with specific metal ions. This color change can be quantified using spectrophotometric techniques, allowing for the detection and measurement of these ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diantipyrylmethane 1-hydrate typically involves the condensation of two molecules of 1-phenyl-2,3-dimethyl-5-pyrazolone with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge between the two pyrazolone units .
Industrial Production Methods
Industrial production of 4,4’-Diantipyrylmethane 1-hydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diantipyrylmethane 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,4’-Diantipyrylmethane 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(1-phenyl-3-methyl-5-pyrazolone): Similar in structure but lacks the hydrate component.
1-Phenyl-2,3-dimethyl-5-pyrazolone: A precursor in the synthesis of 4,4’-Diantipyrylmethane 1-hydrate.
4,4’-Dimethylenediantipyrine: Another related compound with different substituents on the pyrazolone rings.
Uniqueness
4,4’-Diantipyrylmethane 1-hydrate is unique due to its specific structure, which includes a methylene bridge connecting two pyrazolone units and a hydrate component. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQFBKEVMIGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


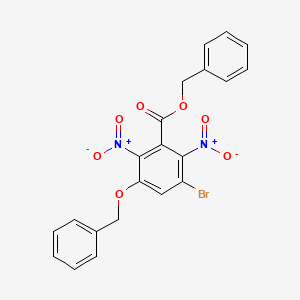
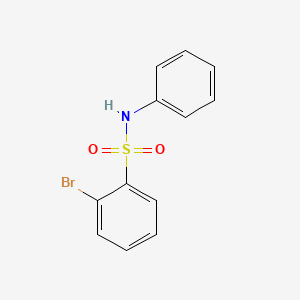
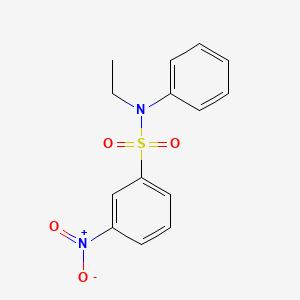

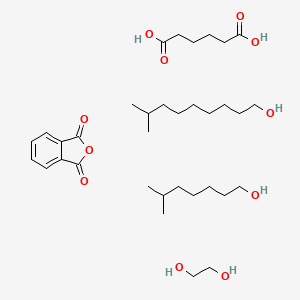
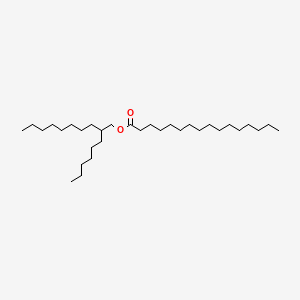
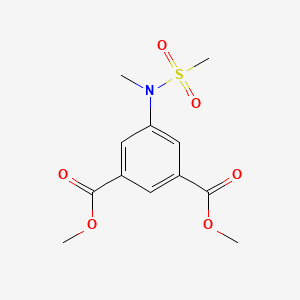
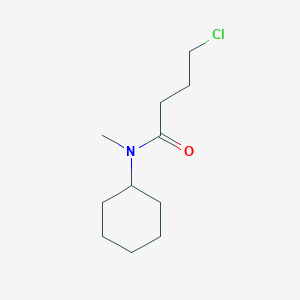

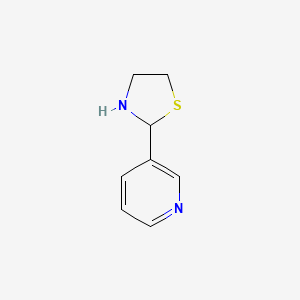
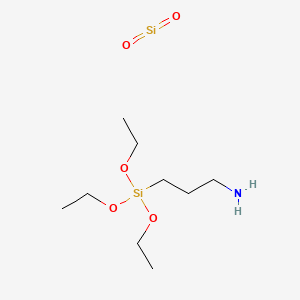
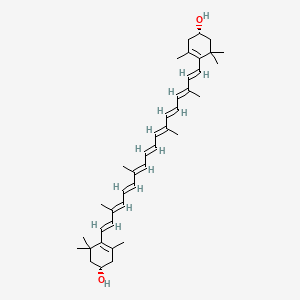
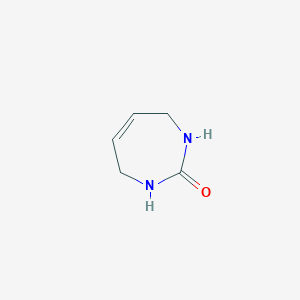
![[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium](/img/structure/B3344456.png)
